1-(4-Fluoro-3-iodobenzyl)guanidine
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Overview
Description
1-(4-Fluoro-3-iodobenzyl)guanidine is a chemical compound that has garnered significant interest in the field of nuclear medicine. It is a derivative of radioiodine-labeled meta-iodobenzylguanidine, known for its potential in diagnostic imaging and targeted radionuclide therapy, particularly for tumors expressing norepinephrine transporters .
Preparation Methods
The synthesis of 1-(4-Fluoro-3-iodobenzyl)guanidine involves a two-step radiosynthetic method. The first step includes the preparation of the compound from a mesityl(aryl)iodonium salt precursor in the presence of a copper catalyst. This copper-mediated radiofluorination method yields the desired compound along with its regioisomer . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluoro-3-iodobenzyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include copper catalysts for fluorination and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Fluoro-3-iodobenzyl)guanidine has several scientific research applications:
Diagnostic Imaging: It is used in positron emission tomography (PET) imaging to visualize tumors expressing norepinephrine transporters.
Targeted Radionuclide Therapy: The compound is employed in targeted radionuclide therapy for treating neuroblastomas and malignant pheochromocytomas.
Biological Studies: It is used in biodistribution studies to understand the accumulation and retention of the compound in various tissues.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-iodobenzyl)guanidine involves its uptake by norepinephrine transporters expressed on tumor cells. Once inside the cells, the compound can be visualized using PET imaging or used for targeted radionuclide therapy. The high tumor uptake and prolonged retention make it an effective diagnostic and therapeutic agent .
Comparison with Similar Compounds
1-(4-Fluoro-3-iodobenzyl)guanidine is compared with other similar compounds such as:
Meta-iodobenzylguanidine (MIBG): While MIBG is widely used, this compound offers additional value due to its ability to be radiolabeled with fluorine-18, a commonly used positron-emitter isotope.
Other MIBG Derivatives: Various derivatives have been developed to overcome the limitations of MIBG, but this compound stands out due to its superior diagnostic and therapeutic potential.
Properties
IUPAC Name |
2-[(4-fluoro-3-iodophenyl)methyl]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FIN3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWJWCZWJVPPIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166721 |
Source
|
Record name | (4-Fluoro-3-iodobenzyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159719-55-8 |
Source
|
Record name | (4-Fluoro-3-iodobenzyl)guanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159719558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluoro-3-iodobenzyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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